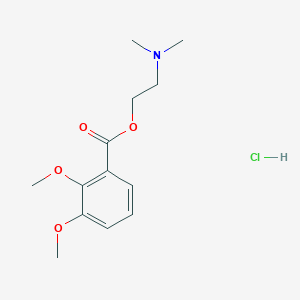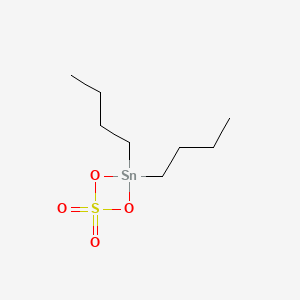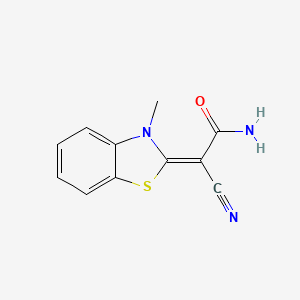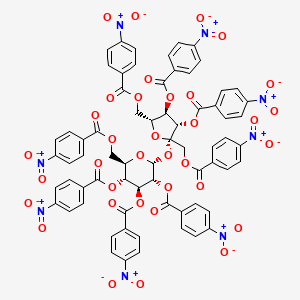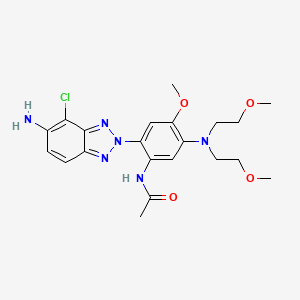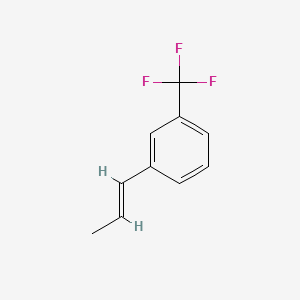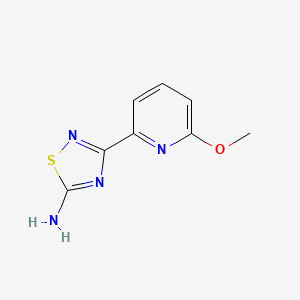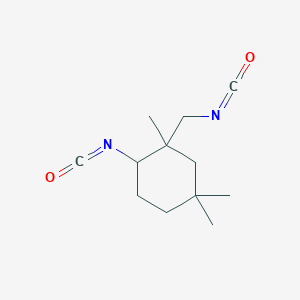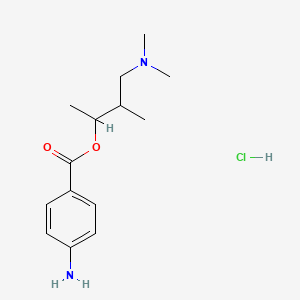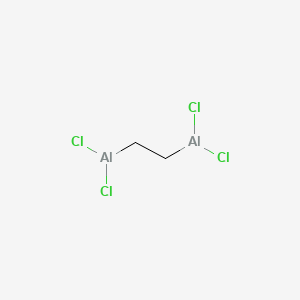
Aluminum, tetrachloro-mu-1,2-ethanediyldi-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its unique structure, which includes aluminum atoms bridged by an ethylene group and coordinated by chlorine atoms. It is primarily used in various chemical reactions and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrachloro-mu-ethylenedialuminum is typically synthesized by reacting oxalyl aluminum chloride with aluminum tetrachloride in a suitable solvent . The reaction conditions often involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows: [ \text{AlCl}_3 + \text{(COCl)}_2 \rightarrow \text{Al}_2(\text{OCOC}_2\text{Cl}_4)_4 ]
Industrial Production Methods
In industrial settings, the production of tetrachloro-mu-ethylenedialuminum involves large-scale reactors where the reactants are mixed under controlled conditions. The process is optimized to ensure high yield and purity of the final product. Safety measures are also in place to handle the reactive nature of the chemicals involved.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrachloro-mu-ethylenedialuminum undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different aluminum oxides.
Reduction: It can be reduced to form lower oxidation state aluminum compounds.
Substitution: Chlorine atoms can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with tetrachloro-mu-ethylenedialuminum include reducing agents like lithium aluminum hydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in solvents such as tetrahydrofuran or dichloromethane under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aluminum oxides, while substitution reactions can produce various organoaluminum compounds.
Applications De Recherche Scientifique
Tetrachloro-mu-ethylenedialuminum has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism by which tetrachloro-mu-ethylenedialuminum exerts its effects involves its ability to coordinate with various ligands and participate in electron transfer reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Tetrachloro-mu-ethylenedialuminum is unique due to its specific structure and reactivity. Unlike other similar compounds, it has a distinct coordination environment around the aluminum atoms, which imparts unique chemical properties and reactivity patterns.
Propriétés
Numéro CAS |
59534-55-3 |
|---|---|
Formule moléculaire |
C2H4Al2Cl4 |
Poids moléculaire |
223.8 g/mol |
Nom IUPAC |
dichloro(2-dichloroalumanylethyl)alumane |
InChI |
InChI=1S/C2H4.2Al.4ClH/c1-2;;;;;;/h1-2H2;;;4*1H/q;2*+2;;;;/p-4 |
Clé InChI |
CCTPJIVHRJPDJX-UHFFFAOYSA-J |
SMILES canonique |
C(C[Al](Cl)Cl)[Al](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


